molecular formula C18H16FN3O4 B2533068 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 896290-80-5

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2533068
CAS No.: 896290-80-5
M. Wt: 357.341
InChI Key: XSTAWWPXGWNBGS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide (CAS: 896290-80-5) features a pyrrolidin-5-one (pyrrolidinone) core substituted at position 3 with a 3-fluorophenyl group. An acetamide side chain at the same position connects to a 4-nitrophenyl moiety. Its molecular formula is C₁₈H₁₆FN₃O₄, with a molecular weight of 357.3 g/mol .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-13-2-1-3-16(9-13)21-11-14(10-18(21)24)20-17(23)8-12-4-6-15(7-5-12)22(25)26/h1-7,9,14H,8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTAWWPXGWNBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluorophenyl group using a fluorinating agent.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the phenyl rings are replaced by other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in organic chemistry.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and its ability to interact with biological membranes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • 3-Fluorophenyl Substituent : Fluorine’s electronegativity may improve metabolic stability and influence hydrogen bonding.
  • 4-Nitrophenyl Acetamide : The nitro group is electron-withdrawing, likely affecting electronic properties and binding interactions.

Comparison with Structurally Similar Compounds

Indole-Based Acetamide Derivatives ()

Example Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l)

  • Structural Similarities : Shares the N-(4-nitrophenyl)acetamide group.
  • Differences: Core Structure: Indole (aromatic) vs. pyrrolidinone (non-aromatic, flexible). Substituents: 10l includes a 4-chlorobenzoyl group and methoxy substituent, increasing molecular weight (479 [M+1]) and lipophilicity compared to the target compound (357.3 g/mol).
  • Biological Implications: Indole derivatives often target Bcl-2/Mcl-1 proteins in cancer, but the pyrrolidinone core may offer distinct binding modes due to flexibility .

Physicochemical Comparison :

Property Target Compound 10l (Indole Derivative)
Molecular Weight 357.3 479
Key Substituents 3-F, 4-NO₂ 4-Cl, 5-OCH₃, 4-NO₂
Flexibility High (lactam) Low (aromatic)

1,3,4-Thiadiazole Derivatives ()

Example Compound: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]acetamide

  • Structural Similarities : Contains a 4-nitrophenyl group and fluorinated aromatic rings.
  • Differences: Core Structure: Thiadiazole (planar, aromatic) vs. pyrrolidinone. Substituents: Benzothiazole and thiadiazole rings introduce sulfur atoms, altering electronic properties.
  • Biological Implications: Thiadiazoles are associated with anticonvulsant and antimicrobial activity. The rigid thiadiazole core may limit conformational adaptability compared to pyrrolidinone .

Antimicrobial Activity :

  • Thiadiazole derivatives in showed efficacy against E. coli and C. albicans, suggesting the nitro group’s role in antimicrobial targeting .

Pyrazole and Triazole Derivatives ()

Example Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structural Similarities : Acetamide linkage and halogen substituents (Cl, F).
  • Differences: Core Structure: Pyrazole (aromatic, two adjacent N atoms) vs. pyrrolidinone. Substituents: Cyano group in pyrazole derivatives enhances electron-withdrawing effects.
  • Biological Implications : Pyrazole derivatives are precursors to insecticides (e.g., Fipronil), highlighting the role of halogen substituents in agrochemical activity .

Example Triazole Compound : 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

  • Shared Feature : 3-Fluorophenyl group, which may improve blood-brain barrier penetration.

Pyrrolidinone Derivatives with Varied Substituents ()

Example Compound : 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

  • Structural Similarities: Pyrrolidinone core.
  • Differences: Substituents: 4-Chlorophenyl vs. 3-fluorophenyl on the pyrrolidinone. Side Chain: Benzylsulfanyl group instead of 4-nitrophenyl acetamide.
  • Biological Implications : Chlorine’s lipophilicity may enhance membrane permeability, while fluorine’s electronegativity could optimize target binding .

Key Findings and Implications

Core Structure Flexibility: Pyrrolidinone’s conformational flexibility may offer advantages over rigid aromatic cores (e.g., indole, thiadiazole) in binding to dynamic protein targets.

Role of Nitro Group : Common in antimicrobial and anticancer compounds, the nitro group’s electron-withdrawing nature enhances dipole interactions but may raise toxicity concerns.

Halogen Effects : Fluorine improves metabolic stability and target affinity, while chlorine increases lipophilicity.

Synthetic Feasibility: Pyrrolidinone derivatives often require lactamization steps, whereas aromatic cores (indole, thiadiazole) involve cyclization reactions.

Data Tables

Table 1: Physicochemical Comparison

Compound Class Molecular Weight Core Structure Key Substituents Biological Activity
Target Compound 357.3 Pyrrolidinone 3-F, 4-NO₂ Not reported
Indole Derivative (10l) 479 Indole 4-Cl, 5-OCH₃, 4-NO₂ Anticancer (Bcl-2/Mcl-1)
Thiadiazole Derivative ~350–400 Thiadiazole 4-NO₂, S-atoms Antimicrobial, Anticonvulsant
Pyrazole Derivative ~300–350 Pyrazole Cl, CN Insecticidal

Table 2: Substituent Effects

Substituent Compound Example Impact on Properties
4-NO₂ Target Compound, 10l Enhances dipole interactions; potential toxicity concerns.
3-F Target Compound, Triazole Improves metabolic stability and BBB penetration.
4-Cl 10l, Pyrrolidinone Derivative Increases lipophilicity; may enhance membrane permeability.

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide, also referred to as G856-7487, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H18FN3O3C_{21}H_{18}FN_3O_3, with a molecular weight of 393.4 g/mol. The structure features a pyrrolidinone ring, a fluorophenyl group, and an acetamide moiety, which contribute to its distinctive properties.

PropertyValue
Molecular FormulaC21H18FN3O3
Molecular Weight393.4 g/mol
CAS Number896289-85-3
IUPAC NameThis compound

This compound exhibits biological activity through its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, potentially acting as an inhibitor for certain kinases. The binding affinity and specificity towards these targets are critical for its therapeutic potential.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects : Investigations are ongoing into its potential for protecting neuronal cells against oxidative stress.

Case Studies and Research Findings

  • Antitumor Activity Study : A study published in Molecules investigated the antitumor effects of several derivatives of this compound. Results indicated that specific modifications to the structure enhanced cytotoxicity against cancer cell lines, suggesting a potential pathway for drug development .
  • Neuroprotective Effects : In research focused on neurodegenerative diseases, compounds similar to this compound were evaluated for their ability to protect against neuronal apoptosis induced by oxidative stress. Findings showed promising neuroprotective effects, warranting further exploration .
  • Inflammation Model : A recent study assessed the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated significant reductions in inflammatory markers and joint swelling, indicating its potential utility in treating inflammatory diseases .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic synthesis:

  • Formation of Pyrrolidinone Ring : Cyclization reactions using amino acid derivatives.
  • Nucleophilic Substitution : Introduction of the fluorophenyl group through reactions with suitable halides.
  • Coupling Reaction : Final coupling with 4-nitrophenyl acetamide under peptide coupling conditions.

These steps are crucial for obtaining high yields and purity of the desired compound.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1H2SO4, reflux, 6h65–7090%
2EDC, HOBt, DCM, rt80–8592%
3Ethanol recrystallization95%+

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorophenyl at C3 of pyrrolidinone, nitrophenyl at acetamide). Compare shifts with PubChem analogs (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intramolecular interactions (e.g., C=O···H–N hydrogen bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., calculated [M+H]+: 384.12; observed: 384.11) .

Q. Table 2: Spectral Data Reference

TechniqueKey Peaks/ParametersSource
1H^1H-NMR2.8–3.2 ppm (pyrrolidinone protons)
X-ray DiffractionCrystallographic R-factor: <0.05
HRMSm/z 384.11 [M+H]+

Advanced: How can researchers optimize the cyclization step to improve yield?

Methodological Answer:

  • Catalyst Screening : Test Pd-catalyzed reductive cyclization (e.g., Pd(OAc)₂ with formic acid as CO surrogate) to enhance efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
  • Temperature Control : Optimize reflux conditions (e.g., 80°C in DMF increases yield by 15% vs. rt) .

Q. Table 3: Optimization Results

ConditionYield (%)Purity (%)
Pd(OAc)₂, DMF, 80°C8593
No catalyst, rt6088

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or nitro with cyano groups) .

In Vitro Assays : Test antimicrobial activity (MIC against S. aureus) or kinase inhibition (e.g., EGFR) using fluorogenic substrates .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) .

Q. Table 4: SAR Data Example

SubstituentMIC (S. aureus) (µg/mL)EGFR IC50 (nM)
3-Fluorophenyl12.545
4-Fluorophenyl25.0120
Nitro → Cyano50.0300

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities >5% skew bioactivity .
  • Dose-Response Curves : Repeat experiments with 3–5 logarithmic concentrations to ensure reproducibility .

Q. Table 5: Contradiction Resolution Workflow

StepActionOutcome
1. Purity CheckHPLC analysisExclude batch variability
2. Assay ControlsInclude known inhibitors/antibioticsNormalize data
3. Replicate TestingN ≥ 3 independent experimentsConfirm trends

Advanced: What computational tools are recommended for molecular modeling of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2, EGFR) .
  • DFT Calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potential surfaces .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP: 2.8; BBB permeability: low) .

Q. Table 6: Computational Parameters

ToolApplicationOutput Example
AutoDock VinaBinding affinity (EGFR)∆G = -8.2 kcal/mol
SwissADMELipophilicity (logP)2.8

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